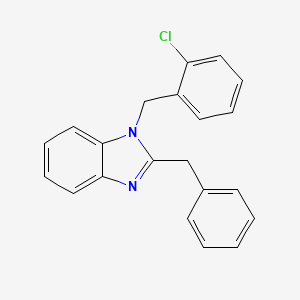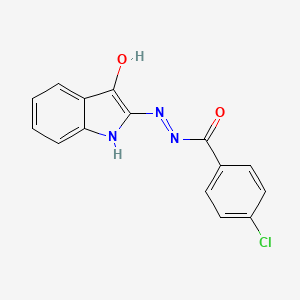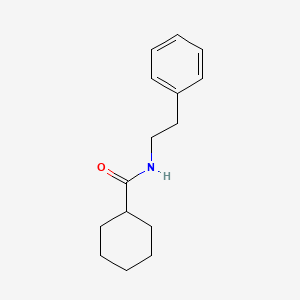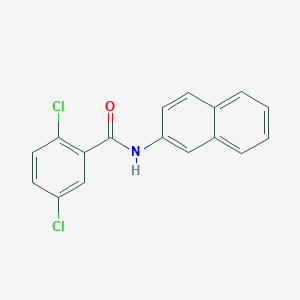
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been studied extensively due to their potential therapeutic applications. In
作用机制
The mechanism of action of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes play a crucial role in the growth and proliferation of cancer cells and the development of Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory and anti-bacterial effects, which make it a potential candidate for the treatment of infectious diseases. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential side effects and toxicity in animal models. In addition, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes. There are several future directions for the study of this compound, including investigating its potential therapeutic applications and optimizing its synthesis method for large-scale production.
合成方法
The synthesis of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole involves the reaction between 2-chlorobenzylamine and benzyl isocyanide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained through a purification process. This synthesis method has been reported in several scientific articles, and it has been shown to yield high purity and yield of the compound.
科学研究应用
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its anti-inflammatory and anti-bacterial properties. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-benzyl-1-[(2-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-18-11-5-4-10-17(18)15-24-20-13-7-6-12-19(20)23-21(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFVFUTYTKWWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)



![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)


![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)



![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
